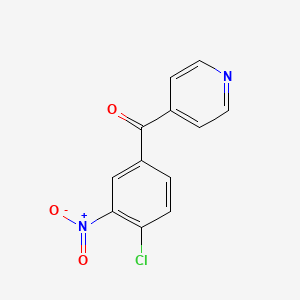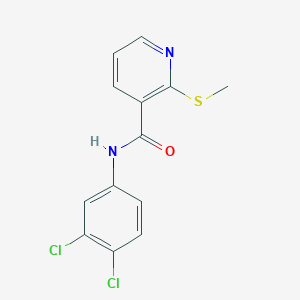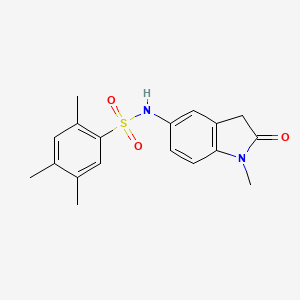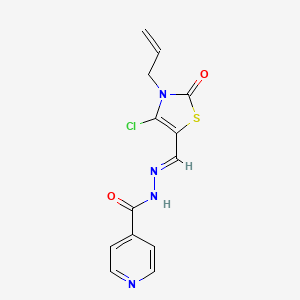
1-(adamantan-1-yl)-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Adamantan-1-yl)-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride is a compound that combines the structural features of adamantane and benzodiazole Adamantane is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to the compounds it is part of Benzodiazole, on the other hand, is a heterocyclic compound with significant biological activity
準備方法
The synthesis of 1-(adamantan-1-yl)-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with adamantane and benzodiazole derivatives.
Chloromethylation: The benzodiazole derivative undergoes chloromethylation using reagents such as formaldehyde and hydrochloric acid.
Adamantylation: The chloromethylated benzodiazole is then reacted with adamantane in the presence of a suitable catalyst to form the final product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
1-(Adamantan-1-yl)-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed to form the free base and hydrochloric acid.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(Adamantan-1-yl)-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of antiviral and anticancer agents.
Materials Science: The rigid adamantane moiety imparts stability and rigidity, making the compound useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe to study biological processes, including enzyme interactions and receptor binding.
作用機序
The mechanism of action of 1-(adamantan-1-yl)-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets. The adamantane moiety may enhance the compound’s ability to cross cell membranes, while the benzodiazole moiety can interact with biological targets such as enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
1-(Adamantan-1-yl)-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride can be compared with other similar compounds, such as:
1-(Adamantan-1-yl)ethanone oxime esters: These compounds also contain the adamantane moiety and have shown antifungal activity.
N-(5-Adamantane-1-yl-methoxy-pentyl)-deoxynojirimycin: This compound is used as a glucosylceramide synthase inhibitor and has applications in enhancing insulin sensitivity.
The uniqueness of this compound lies in its combination of the adamantane and benzodiazole moieties, which imparts distinct physical, chemical, and biological properties.
特性
IUPAC Name |
1-(1-adamantyl)-2-(chloromethyl)benzimidazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2.ClH/c19-11-17-20-15-3-1-2-4-16(15)21(17)18-8-12-5-13(9-18)7-14(6-12)10-18;/h1-4,12-14H,5-11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJLSPPIIKLWIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C5=CC=CC=C5N=C4CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-bromophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2357662.png)
![2-[1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2357663.png)

![3-(3,4-dimethoxyphenyl)indeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B2357666.png)


![methyl 2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate](/img/structure/B2357670.png)
![1-[4-(propan-2-yl)phenyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2357671.png)
![(Z)-1-benzyl-3-(((5-chloro-2-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2357674.png)


![2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine](/img/structure/B2357680.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2357681.png)

